Norcapsaicin

Catalog No.
S3349608
CAS No.
61229-08-1
M.F
C17H25NO3
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norcapsaicin

CAS Number

61229-08-1

Product Name

Norcapsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C17H25NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h5,7,9-11,13,19H,4,6,8,12H2,1-3H3,(H,18,20)/b7-5+

InChI Key

UTNZMGHHFHHIAY-FNORWQNLSA-N

SMILES

CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC

Norcapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Norcapsaicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, norcapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, norcapsaicin can be found in a number of food items such as orange bell pepper, herbs and spices, red bell pepper, and italian sweet red pepper. This makes norcapsaicin a potential biomarker for the consumption of these food products.

Norcapsaicin (CAS 61229-08-1) is a naturally occurring minor capsaicinoid characterized by a vanillylamine moiety linked to a C9 acyl chain (7-methyl-5-octenamide). While major capsaicinoids like capsaicin and dihydrocapsaicin are widely procured for their potent transient receptor potential vanilloid 1 (TRPV1) agonism in analgesics and repellents, norcapsaicin serves a highly specialized role in analytical chemistry. Because it is structurally homologous to the major pungency compounds but naturally present in only trace amounts (<1%) in Capsicum species, norcapsaicin is primarily procured as a premium internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with electrochemical detection (HPLC-ECD). Its near-identical ionization efficiency and extraction recovery make it the benchmark reference material for quantifying capsaicinoids in food matrices, forensic samples, and pharmaceutical quality control workflows [1].

In quantitative analysis of capsaicinoids, substituting norcapsaicin with generic analogs or relying on external calibration leads to severe analytical errors. Using other minor capsaicinoids (like nordihydrocapsaicin) as internal standards fails because their high natural abundance (7–15%) in botanical extracts creates massive endogenous baseline interference. Conversely, using synthetic nonivamide (PAVA) as an internal standard is risky because nonivamide is frequently used as an artificial adulterant in commercial pepper extracts and defense sprays; its presence in a sample would invalidate the calibration. Furthermore, relying solely on external calibration without an internal standard subjects the analysis to uncorrected matrix suppression during electrospray ionization (ESI), skewing Scoville Heat Unit (SHU) calculations. Norcapsaicin uniquely solves this by offering identical physicochemical behavior to target analytes while maintaining a near-zero natural background, ensuring absolute quantification fidelity [1].

High-Fidelity Internal Standardization in LC-ESI-MS

When quantifying capsaicinoids in complex oleoresin matrices, matrix-induced ion suppression in positive-ion electrospray ionization (ESI) can severely distort results. Utilizing norcapsaicin as an internal standard corrects for these matrix effects, yielding exceptional analytical precision. Studies demonstrate that norcapsaicin-calibrated LC-ESI-MS achieves 99–103% recovery rates with a relative standard deviation (RSD) of <2%, allowing for a linear quantification range down to a 5 pg detection limit [1].

Evidence DimensionAnalytical Recovery and Precision
Target Compound Data99–103% recovery with <2% RSD using Norcapsaicin IS
Comparator Or BaselineUncalibrated ESI-MS (subject to high matrix suppression errors)
Quantified DifferenceEnsures >99% accuracy and <2% variance by perfectly tracking analyte ionization.
ConditionsPositive-ion ESI-MS of commercial Capsicum plant extracts and chili pepper fruits.

Procuring norcapsaicin as an internal standard is critical for food testing laboratories to accurately calculate Scoville Heat Units (SHU) without matrix-induced quantification errors.

Negligible Endogenous Interference in Natural Extracts

An effective internal standard must not be naturally present in the sample matrix at interfering levels. Chromatographic profiling of Capsicum annuum, C. frutescens, and C. chinense reveals that while capsaicin and dihydrocapsaicin comprise ~90% of total capsaicinoids, and nordihydrocapsaicin accounts for 7–15%, norcapsaicin is present at <1% (often trace or undetectable levels). This trace natural abundance provides a >99% interference-free baseline when norcapsaicin is spiked into samples, preventing the endogenous overlap that occurs if nordihydrocapsaicin is mistakenly used as an IS [1].

Evidence DimensionEndogenous Sample Concentration
Target Compound Data<1% of total natural capsaicinoids
Comparator Or BaselineNordihydrocapsaicin (7–15% natural abundance)
Quantified DifferenceProvides a >99% interference-free baseline compared to the massive endogenous overlap of other minor capsaicinoids.
ConditionsExtraction and HPLC profiling of commercial Capsicum varieties.

Makes norcapsaicin the optimal procurement choice for spiking natural botanical matrices where other capsaicinoids are already present in high concentrations.

Baseline Chromatographic Resolution via Argentation HPLC

To prevent co-elution during complex mixture analysis, norcapsaicin offers distinct retention behavior due to its C9 acyl chain (7-methyl-5-octenamide). In argentation HPLC (using AgNO3 complexation), norcapsaicin achieves complete baseline resolution from capsaicin (C10 chain), zucapsaicin, and dihydrocapsaicin. This steric differentiation at the site of silver ion complexation ensures that the internal standard peak does not overlap with the primary analytes, allowing for highly accurate peak integration [1].

Evidence DimensionElution Profile / Baseline Resolution
Target Compound DataComplete baseline resolution achieved
Comparator Or BaselineCapsaicin and Dihydrocapsaicin (co-elution risks in standard phases)
Quantified DifferenceDistinct retention time prevents peak overlap, securing independent peak integration.
ConditionsArgentation HPLC (AgNO3 complexation) of natural and synthetic capsaicinoids.

Allows analytical chemists to spike samples without risking co-elution with the primary analytes being measured, ensuring regulatory compliance in QA/QC.

Electrochemical Detection (HPLC-ECD) Compatibility

For ultra-trace analysis where UV detection lacks sensitivity, HPLC coupled with electrochemical detection (ECD) is utilized. Norcapsaicin exhibits identical high-sensitivity coulometric oxidation behavior at its vanillylamine moiety as capsaicin. When used as an internal standard in HPLC-ECD workflows, it supports sub-ppm limits of detection, vastly outperforming standard UV detection at 280 nm. This allows for the precise profiling of chili pepper metabolites and pharmaceutical residues at trace levels.

Evidence DimensionElectrochemical Oxidation Sensitivity
Target Compound DataSub-ppm limits of detection via coulometric oxidation
Comparator Or BaselineUV Detection (HPLC-UV at 280 nm)
Quantified DifferenceHPLC-ECD provides superior sensitivity for trace analysis compared to standard optical methods.
ConditionsGradient HPLC coupled to an array of coulometric sensors for targeted ASTA sample analysis.

Enables ultra-trace quantification of capsaicinoids in complex pharmaceutical ointments or forensic samples where UV detection is insufficient.

Internal Standard for Food Safety and SHU Quantification

Because norcapsaicin exhibits near-zero natural abundance but identical ionization behavior to major capsaicinoids, it is the premier internal standard for LC-MS/MS workflows quantifying Scoville Heat Units (SHU) in commercial spices, hot sauces, and oleoresin extracts[1].

Pharmaceutical QA/QC of Topical Analgesics

In the manufacturing of TRPV1-agonist pain relief creams and patches, precise dosing of capsaicin is legally mandated. Norcapsaicin is utilized in HPLC-ECD and argentation HPLC workflows to validate the exact concentration of active pharmaceutical ingredients (APIs) without co-eluting with the product matrix [2].

Forensic Detection of Adulterants and Defense Sprays

Forensic laboratories analyzing pepper spray residues or screening for synthetic adulterants (such as nonivamide) in botanical products rely on norcapsaicin as an unbiased baseline reference, ensuring accurate recovery calculations despite severe environmental or matrix degradation [3].

Physical Description

Solid

XLogP3

3

Melting Point

42.5-44°C

Other CAS

61229-08-1

Wikipedia

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide

Dates

Last modified: 04-14-2024

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